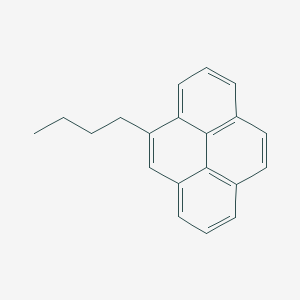
4-Butylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electrochemical properties. Pyrene and its derivatives have been extensively studied due to their applications in organic electronics, photodynamic therapy, and as fluorescent probes . This compound, specifically, has a butyl group attached to the fourth position of the pyrene ring, which can influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylpyrene typically involves the functionalization of pyrene at the fourth position. One common method is the Friedel-Crafts alkylation, where pyrene is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include using continuous flow reactors and advanced purification techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Butylpyrene can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-4-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the pyrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Pyrene-4-carboxylic acid.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated pyrene derivatives.
Scientific Research Applications
4-Butylpyrene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological systems due to its strong fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy for treating cancer.
Industry: Utilized in the development of organic semiconductors and light-emitting devices.
Mechanism of Action
The mechanism of action of 4-Butylpyrene in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can induce cell death in cancer cells. The butyl group enhances the compound’s solubility and cellular uptake, making it more effective in biological applications .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrene: Similar structure but with a methyl group instead of a butyl group.
4-Ethylpyrene: Contains an ethyl group at the fourth position.
4-Propylpyrene: Has a propyl group at the fourth position.
Uniqueness
4-Butylpyrene is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it particularly useful in applications where enhanced solubility and cellular uptake are desired .
Properties
CAS No. |
104715-86-8 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-butylpyrene |
InChI |
InChI=1S/C20H18/c1-2-3-6-16-13-17-9-4-7-14-11-12-15-8-5-10-18(16)20(15)19(14)17/h4-5,7-13H,2-3,6H2,1H3 |
InChI Key |
XBPKYALGMCFNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




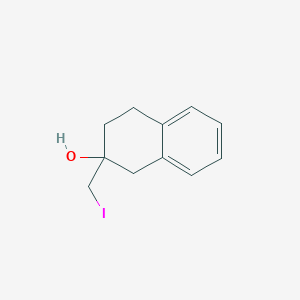
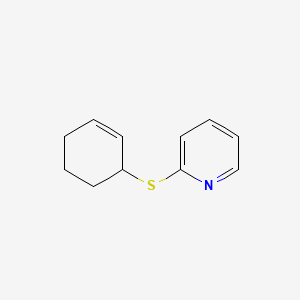
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
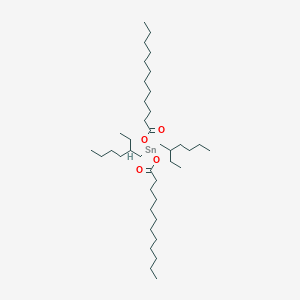
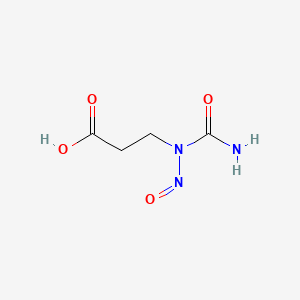
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
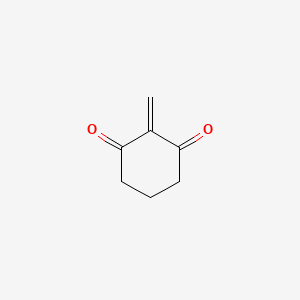
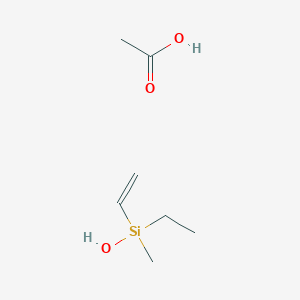
-lambda~5~-arsane](/img/structure/B14319257.png)
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)
